molecular formula C10H14N2O B1382162 3-amino-N,N,5-trimethylbenzamide CAS No. 1369911-04-5

3-amino-N,N,5-trimethylbenzamide

Cat. No.: B1382162
CAS No.: 1369911-04-5
M. Wt: 178.23 g/mol
InChI Key: SCTCCXRVXDNVGX-UHFFFAOYSA-N
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Description

3-Amino-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It is characterized by the presence of an amino group and three methyl groups attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N,5-trimethylbenzamide typically involves the reaction of 3-amino-5-methylbenzoic acid with trimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or hydroxyl derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino group or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents; in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

3-Amino-N,N,5-trimethylbenzamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Amino-N-methylbenzamide
  • 3-Amino-5-methylbenzamide
  • N,N-Dimethyl-3-aminobenzamide

Comparison: 3-Amino-N,N,5-trimethylbenzamide is unique due to the presence of three methyl groups, which influence its chemical reactivity and binding properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-amino-N,N,5-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTCCXRVXDNVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369911-04-5
Record name 3-amino-N,N,5-trimethylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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